molecular formula C5H8O4 B563539 (1,5-13C2)pentanedioic acid CAS No. 1185108-16-0

(1,5-13C2)pentanedioic acid

Cat. No.: B563539
CAS No.: 1185108-16-0
M. Wt: 134.1
InChI Key: JFCQEDHGNNZCLN-MQIHXRCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Types of Reactions

(1,5-13C2)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Acid catalysts like sulfuric acid are often used in esterification reactions.

Major Products Formed

    Oxidation: Glutaric anhydride.

    Reduction: 1,5-pentanediol.

    Substitution: Various esters depending on the alcohol used.

Scientific Research Applications

(1,5-13C2)pentanedioic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Adipic Acid: Another dicarboxylic acid with six carbon atoms.

    Succinic Acid: A four-carbon dicarboxylic acid.

    Malonic Acid: A three-carbon dicarboxylic acid.

Uniqueness

(1,5-13C2)pentanedioic acid is unique due to its stable isotope labeling, which makes it particularly valuable in tracing metabolic pathways and studying biochemical processes . Its five-carbon structure also provides distinct properties that are useful in decreasing polymer elasticity .

Biological Activity

(1,5-13C2)Pentanedioic acid, commonly known as glutaric acid, is a five-carbon dicarboxylic acid with significant biological implications. It is naturally produced in the human body during the metabolism of amino acids such as lysine and tryptophan. This compound has garnered attention due to its role in metabolic pathways and potential applications in medical imaging and therapeutic interventions.

Glutaric acid is characterized by its two carboxyl groups, which confer acidic properties and enable participation in various biochemical reactions. It exhibits a high water solubility of over 50% at room temperature, which facilitates its biological availability and metabolic processes . The metabolic pathways involving glutaric acid are crucial for energy production and the synthesis of other biomolecules.

Metabolism and Disorders

  • Metabolic Role : Glutaric acid plays a pivotal role in the metabolism of certain amino acids. It is involved in the Krebs cycle, contributing to energy production through its conversion into succinyl-CoA .
  • Glutaric Aciduria : Defects in the metabolic pathways of glutaric acid can lead to glutaric aciduria, a disorder characterized by the accumulation of glutaric acid in the body. This condition can result in severe neurological complications due to toxic buildup, affecting brain function and development .

Research Findings

Recent studies have explored the potential applications of this compound in medical imaging:

  • MRI Applications : Research indicates that isotopically labeled forms of glutaric acid can be utilized as hyperpolarized agents for magnetic resonance imaging (MRI). Specifically, [1,5-13C2]Z-OMPD has shown promise as a pH sensor for renal imaging, allowing for real-time assessment of kidney function and tumor microenvironments. This compound demonstrated exceptional sensitivity to pH changes, making it useful for detecting local tumor acidification .
  • Pharmacological Effects : Studies have indicated that glutaric acid derivatives exhibit various biological activities, including antioxidant properties and potential antimicrobial effects. These findings suggest that modifications to the glutaric acid structure may enhance its therapeutic efficacy .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Metabolic Role Involved in Krebs cycle; energy production
Glutaric Aciduria Disorder from metabolic defects causing toxicity
MRI Imaging Hyperpolarized agent for renal function assessment
Antioxidant Activity Exhibits free radical scavenging properties
Antimicrobial Effects Potential activity against various pathogens

Case Studies

Several case studies highlight the implications of glutaric acid in clinical settings:

  • Case Study on Glutaric Aciduria : A patient diagnosed with glutaric aciduria exhibited severe neurological symptoms due to elevated levels of glutaric acid. Treatment involved dietary management to reduce protein intake, thereby minimizing amino acid metabolism that leads to increased glutaric acid production.
  • Application in MRI : In a study involving renal patients, hyperpolarized [1,5-13C2]Z-OMPD was used to assess kidney perfusion and filtration rates. The results demonstrated improved sensitivity over traditional imaging methods, allowing for better diagnosis and monitoring of renal diseases.

Properties

IUPAC Name

(1,5-13C2)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQEDHGNNZCLN-MQIHXRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13C](=O)O)C[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of cyclohexane, 0.063 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to cyclohexane), 29.0 g of acetic acid, 0.015 g of cobalt(II) acetate.4H2O and 0.015 g of manganese(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 8 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield cyclohexanon, adipic acid and glutaric acid in 1%, 42% and 13% yields, respectively, at 79% conversion of cyclohexane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.015 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.015 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

100 g. of an acid mixture [(composition: 53% by weight of glutaric acid; 28% by weight of succinic acid; and 19% by weight of adipic acid; each percentage being based on the mixture) obtained by oxidizing cyclohexane with an oxygen containing gas and removing cyclohexanol, cyclohexanone, cyclohexane, monobasic acid, hydroxy acid and part of adipic acid out of the resulting oxidation product] and 72 g. of urea were dissolved in 400 g. of methanol at 50° C. On subsequent cooling to and allowing to stand at 20° C. for 50 minutes, a urea-glutaric acid adduct crystallized out of the solution. By filtration, 89 g. of urea-glutaric acid adduct (including 44 g. of glutaric acid) was obtained. The obtained urea-glutaric acid adduct was dissolved in 600 g. of methanol at 50° C. The resulting solution was treated with AMBERLYST A 29 as used in Example 3. The glutaric acid adsorbed on the resin was desorbed by treating the resin with a strong acid and 43 g. of glutaric acid having a purity of 98.5% was obtained.
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

100 g. of an acid mixture [(composition: 54% by weight of glutaric acid; 25% by weight of succinic acid; and 21% by weight of adipic acid; each percentage being based on the mixture) obtained by the following process: subjecting cyclohexanol and cyclohexanone to two-stage oxidation in the presence of ammonium metavanadate and copper, using nitric acid as a solvent, at 60° to 80° C. in the first stage and at 100° to 110° C. in the second stage under a pressure of 2 to 10 atm. to produce adipic acid; separating the produced adipic acid after it is crystallized out; removing the remaining catalysts out of the mother liquor; and then distilling off the nitric acid] and 80 g. of urea were dissolved in 250 g. of water at 60° C. and subsequently cooled to and allowed to stand at 15° C. for 50 minutes to deposit a urea-glutaric acid adduct. The urea-glutaric acid adduct was separated by filtration and 90 g. of urea-glutaric acid adduct (including 46 g. of glutaric acid) was obtained. The obtained urea-glutaric acid was dissolved in 370 g. of water at 35° C. and treated with DOWEX 50WX-4 as used in Example 1 to remove urea. Almost all of water was removed from the solution under reduced pressure and the solution was cooled to and allowed to stand at 20° C. to deposit glutaric acid. 45 g. of glutaric acid having a purity of 98.7% was obtained by filtration.
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

An 11.76 g portion of 97% glutaric anhydride was dissolved in a mixture of 40 ml of 5N sodium hydroxide and 200 ml of water. A solution of 33.8 g of silver nitrate in 100 ml of water was added, the suspension was stirred for 1 hour in the dark, then the solid was collected, washed with water and dried, giving 33.5 g of glutaric acid, disilver salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
33.8 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

The mixed diesters (E) are readily prepared in two stages from succinic anhydride (r=2) or glutaric anhydride (r=3). In the first stage, the appropriate cyclic anhydride is reacted with 0.5 equivalents of 9-fluorenyl methanol to form the fluorenylmethyl mono-ester of succinic or glutaric acid. In the second stage, reaction of the mono-ester with pentafluorophenol under standard esterification conditions affords the mixed diester.
[Compound]
Name
diesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyclic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.